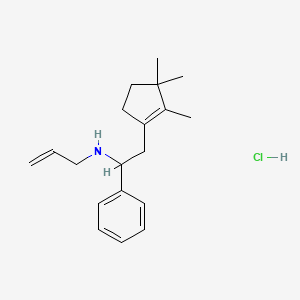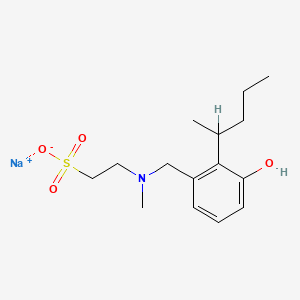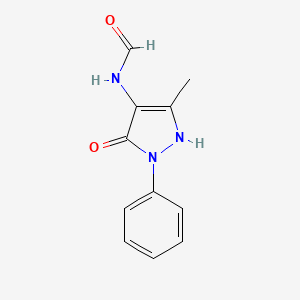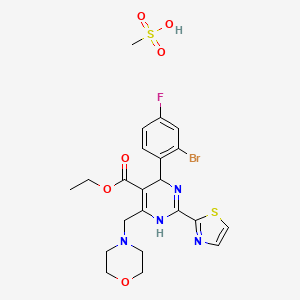
eta-Tocopherol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eta-Tocopherol: is a member of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are known for their antioxidant properties and play a crucial role in protecting cells from oxidative damage. This compound, like other tocopherols, consists of a chromanol ring and a phytyl side chain. It is lipid-soluble and is found in various plant-based foods, including vegetable oils, nuts, and seeds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of eta-tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, and occurs under controlled temperature conditions. The resulting product is then purified through various chromatographic techniques .
Industrial Production Methods: Industrial production of this compound often involves the extraction of tocopherols from natural sources, such as vegetable oils. The extracted tocopherols are then separated and purified using high-performance liquid chromatography (HPLC). This method ensures the high purity and quality of the final product .
化学反応の分析
Types of Reactions: Eta-Tocopherol undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can be oxidized to form tocopherol quinone.
Reduction: Tocopherol quinone can be reduced back to this compound under certain conditions.
Substitution: The chromanol ring of this compound can undergo substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides
Major Products:
Oxidation: Tocopherol quinone.
Reduction: Regenerated this compound.
Substitution: Various substituted derivatives of this compound
科学的研究の応用
Chemistry: Eta-Tocopherol is used as a standard antioxidant in various chemical assays to study oxidative stress and its effects on different compounds .
Biology: In biological research, this compound is studied for its role in protecting cellular membranes from oxidative damage. It is also used to investigate the mechanisms of antioxidant defense in living organisms .
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer. It is also studied for its role in enhancing immune function .
Industry: In the food industry, this compound is used as a natural preservative to extend the shelf life of products by preventing oxidation. It is also used in the cosmetic industry for its skin-protective properties .
作用機序
Eta-Tocopherol exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing free radicals and preventing them from causing cellular damage. The chromanol ring of this compound donates a hydrogen atom to free radicals, forming a stable tocopherol radical that can be further reduced back to its active form .
Molecular Targets and Pathways:
Lipid Bilayers: Protects lipid bilayers from peroxidation.
Cell Signaling Pathways: Modulates cell signaling pathways involved in inflammation and cell proliferation
類似化合物との比較
- Alpha-Tocopherol
- Beta-Tocopherol
- Gamma-Tocopherol
- Delta-Tocopherol
- Alpha-Tocotrienol
- Beta-Tocotrienol
- Gamma-Tocotrienol
- Delta-Tocotrienol
Comparison: this compound is unique among tocopherols due to its specific methylation pattern on the chromanol ring, which influences its antioxidant activity and biological functions. While alpha-tocopherol is the most biologically active form of vitamin E, this compound has distinct properties that make it valuable in specific applications, such as its potential anti-inflammatory effects .
特性
CAS番号 |
91-86-1 |
|---|---|
分子式 |
C27H46O2 |
分子量 |
402.7 g/mol |
IUPAC名 |
2,7-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)23(5)18-26(24)29-27/h18-22,28H,7-17H2,1-6H3 |
InChIキー |
PZZKGQBMBVYPGR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C=C1O |
melting_point |
< 25 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


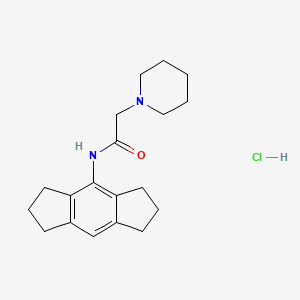
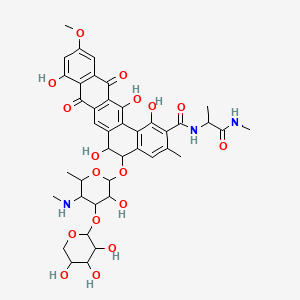


![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
